molecular formula C15H23NO B2995340 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol CAS No. 132983-01-8

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol

Cat. No.: B2995340
CAS No.: 132983-01-8
M. Wt: 233.355
InChI Key: CFZMSXAIXMGEAH-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol is a chemical compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential antimicrobial properties .

Preparation Methods

The synthesis of 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol involves several steps. One common synthetic route includes the alkylation of piperidine with appropriate alkyl halides, followed by oxidation and reduction reactions to introduce the hydroxyl group at the 4-position. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated piperidine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound may also interfere with essential enzymes and metabolic pathways within the microorganisms .

Comparison with Similar Compounds

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol can be compared with other piperidine derivatives such as:

  • 1,2,5-Trimethyl-4-phenylpiperidin-4-ol
  • 1,2,5-Trimethyl-4-(4-methylbenzyl)piperidin-4-ol
  • 2,2-Dimethyl-6-phenylpiperidin-4-one

These compounds share similar structural features but may differ in their biological activities and applications. The presence of the 4-methylphenyl group in this compound may contribute to its unique antimicrobial properties .

Properties

IUPAC Name

1,2,5-trimethyl-4-(4-methylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-5-7-14(8-6-11)15(17)9-13(3)16(4)10-12(15)2/h5-8,12-13,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZMSXAIXMGEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(C2=CC=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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